
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
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Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C17H14F3N3O and its molecular weight is 333.314. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors
Mode of Action
It is known that trifluoromethyl groups attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Pharmacokinetics
It is known that the trifluoromethyl group can improve the pharmacokinetic properties of drugs
Result of Action
Compounds with similar structures have been known to exhibit various biological activities
Action Environment
It is known that environmental factors can significantly affect the action of drugs
Biological Activity
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyrazole moiety, which is known for enhancing the pharmacological profile of organic compounds. The naphthamide structure contributes to its stability and bioactivity.
Molecular Formula
- C : 15
- H : 14
- F : 3
- N : 3
- O : 1
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of trifluoromethyl-substituted pyrazoles possess significant antimicrobial properties. For instance, compounds with similar structures have been demonstrated to inhibit the growth of antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The most potent derivatives exhibited minimal toxicity towards human cells while effectively eradicating biofilms formed by these pathogens .
Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. faecalis |
---|---|---|
Compound A | 0.78 | 0.78 |
Compound B | 1.56 | 0.39 |
Control (Vancomycin) | 4.0 | 2.0 |
Anti-inflammatory Activity
The mechanism of action for this class of compounds often involves the inhibition of specific enzymes associated with inflammatory pathways. For instance, studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory responses.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Biofilm Disruption : By preventing biofilm formation, it enhances the efficacy of other antimicrobial agents.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives showed potent activity against Gram-positive bacteria with low cytotoxicity to human cells. The presence of the trifluoromethyl group was crucial for enhancing antibacterial activity while minimizing toxicity .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in substituents significantly affect the biological activity of these compounds. For example, increasing lipophilicity through halogen substitutions improved antibacterial properties .
- In Vivo Studies : In vivo tests have indicated that selected pyrazole derivatives displayed significant efficacy against various pathogens, reinforcing their potential as therapeutic agents in treating infections caused by resistant strains .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)15-8-10-23(22-15)11-9-21-16(24)14-7-3-5-12-4-1-2-6-13(12)14/h1-8,10H,9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXFXXQRYYMJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.